N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride
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Overview
Description
N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride: is a chemical compound with a unique structure that includes a pyrazole ring substituted with an aminoethyl group and a methyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for the development of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The pyrazole ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
- N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine
- N-(2-Aminoethyl)-1H-pyrazol-3-amine
- N-(2-Aminoethyl)-3-methyl-1H-pyrazol-5-amine
Comparison: N-(2-Aminoethyl)-1-methyl-1H-pyrazol-3-amine dihydrochloride is unique due to the presence of both the aminoethyl and methyl groups on the pyrazole ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
N'-(1-methylpyrazol-3-yl)ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-10-5-2-6(9-10)8-4-3-7;;/h2,5H,3-4,7H2,1H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEISODDGBVNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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